molecular formula C9H6BrClN2O B1487673 5-(5-Bromo-2-chlorophenyl)-3-methyl-1,2,4-oxadiazole CAS No. 1283108-88-2

5-(5-Bromo-2-chlorophenyl)-3-methyl-1,2,4-oxadiazole

Cat. No. B1487673
CAS RN: 1283108-88-2
M. Wt: 273.51 g/mol
InChI Key: URBAZGGMQQJAPZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves several steps. One common method is the reaction of 5-bromo-2-chlorobenzyl alcohol with t-butyl acrylate in the presence of palladium acetate and triphenylphosphine (PPh3) at elevated temperatures . The detailed synthetic pathway and optimization conditions can be found in relevant literature.


Physical And Chemical Properties Analysis

  • Melting Point : The compound exhibits a melting point range of 92-96°C .

Scientific Research Applications

Enantiomerically Pure Compound Synthesis

The compound has been utilized in the synthesis of enantiomerically pure compounds, which are crucial for the development of certain pharmaceuticals. The process involves the resolution of related chemical structures by crystallization to yield optically pure enantiomers . This is particularly important in the production of drugs where the chirality of the drug molecule can significantly affect its efficacy and safety.

SGLT2 Inhibitors for Diabetes Treatment

One of the key applications of this compound is in the modification of the diarylmethane aglycone in SGLT2 inhibitors . These inhibitors are promising antidiabetic agents that help reduce blood glucose levels by preventing glucose reabsorption in the kidneys. The compound serves as a building block in the synthesis of these inhibitors, contributing to the development of new treatments for diabetes.

Structure-Activity Relationship (SAR) Studies

The compound is used in SAR studies to understand the relationship between the molecular structure of a compound and its biological activity . This is vital for the design of new drugs and the improvement of existing ones. By analyzing how different substitutions on the compound affect its activity, researchers can design more effective pharmaceutical agents.

Chemical Intermediate in Organic Synthesis

As a chemical intermediate, “5-(5-Bromo-2-chlorophenyl)-3-methyl-1,2,4-oxadiazole” is used in various organic synthesis processes . Its unique structure makes it suitable for constructing complex molecules, particularly in the synthesis of compounds with specific stereochemistry.

Future Directions

: 5-Bromo-2-chlorobenzyl alcohol

properties

IUPAC Name

5-(5-bromo-2-chlorophenyl)-3-methyl-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrClN2O/c1-5-12-9(14-13-5)7-4-6(10)2-3-8(7)11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URBAZGGMQQJAPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=C(C=CC(=C2)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(5-Bromo-2-chlorophenyl)-3-methyl-1,2,4-oxadiazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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